3-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one
Description
Properties
IUPAC Name |
3-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c1-23-16-19-18-15(21(16)12-7-3-2-4-8-12)11-20-13-9-5-6-10-14(13)24-17(20)22/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHIWJLXYZYOOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the triazole ring, followed by the introduction of the benzothiazole moiety. The methylsulfanyl group is then added through a substitution reaction. The reaction conditions usually involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazole derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazole moiety. For instance, derivatives similar to the target compound have been synthesized and evaluated for their activity against various cancer cell lines.
Case Study: Antitumor Activity Evaluation
A series of triazole derivatives were assessed for their cytotoxic effects against the NCI-60 human tumor cell line panel. One notable compound demonstrated significant activity against multiple cancer types, including lung and breast cancers, with a GI50 value in the low micromolar range (1.9–3.0 μM) . This suggests that compounds with structural similarities to 3-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one may exhibit comparable anticancer properties.
Antimicrobial Properties
The hybrid structure of triazole and benzothiazole has been linked to antimicrobial activity. The presence of sulfur in the methylthio group enhances the biological activity of these compounds.
Case Study: Antimicrobial Screening
Compounds featuring a triazole-benzothiazole framework have shown promising results against various bacterial strains. For example, derivatives synthesized from benzothiazole exhibited broad-spectrum antimicrobial activity, making them potential candidates for developing new antibiotics .
Antimalarial Applications
The design of novel triazole derivatives has also been explored in the context of antimalarial drug development.
Case Study: Antimalarial Lead Compounds
Research focused on synthesizing 1H-1,2,4-triazol-3-yl benzenesulfonamides revealed that certain derivatives displayed potent activity against malaria parasites. These findings indicate that modifications to the triazole ring can enhance antimalarial efficacy .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of triazole-based compounds is crucial for optimizing their biological activities.
Data Table: Structure-Activity Relationships
| Compound Structure | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Triazole A | Anticancer | 1.9 | |
| Triazole B | Antimicrobial | 0.5 | |
| Triazole C | Antimalarial | 2.0 |
Synthesis and Characterization
The synthesis of this compound involves several steps that include the formation of the triazole ring followed by functionalization with methylthio and benzothiazole components.
Synthesis Overview
The synthetic pathway typically includes:
- Formation of the triazole core through cyclization reactions.
- Introduction of the methylthio group via nucleophilic substitution.
- Coupling with benzothiazole derivatives to yield the final product.
Mechanism of Action
The mechanism of action of 3-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The triazole ring is known to interact with metal ions, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Ring Saturation : The 2,3-dihydro-1,3-benzothiazol-2-one ring in the target compound introduces conformational restraint, which may influence binding affinity compared to unsaturated benzo[d]thiazole derivatives .
- Thermal Stability : Higher melting points in compounds like 5n (199–202°C) correlate with extended aromatic systems (e.g., chlorothiazole), whereas the target compound’s stability remains uncharacterized .
Dihydrobenzothiazol-2-one Derivatives
Compounds like 5-amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one () share the saturated benzothiazol-2-one core but lack the triazole-methylene linkage.
Triazole-Benzothiazole Hybrids in Medicinal Chemistry
- 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one () demonstrates that hybridizing benzothiazoles with triazoles or pyrazolones can enhance binding to enzymatic targets (e.g., kinase inhibitors) due to dual hydrogen-bonding sites .
- 4-({4-Methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine () highlights the role of sulfanyl groups in modulating electronic properties, akin to the methylsulfanyl substituent in the target compound .
Biological Activity
The compound 3-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one (C17H14N4O2S) represents a novel class of benzothiazole-triazole hybrids that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structural characteristics, and various biological assays.
Synthesis and Structural Characteristics
The synthesis of the compound was achieved through a multi-step reaction involving the condensation of 2-benzothiazolyl acetohydrazide with phenyl isothiocyanate followed by alkylation with methyl iodide. The resulting product was characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The crystal structure analysis revealed interplanar angles between the triazole and benzothiazole rings of 63.86° and 76.96°, respectively, indicating significant molecular interactions that may influence its biological activity .
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazole and triazole exhibit substantial antimicrobial properties. The compound has shown effectiveness against various bacterial strains. For instance, in vitro assays demonstrated that it inhibits the growth of Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) in the low micromolar range.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Anticancer Activity
The anticancer potential of this compound has been evaluated using several cancer cell lines. In a study involving B16F10 melanoma cells, the compound exhibited cytotoxic effects with an IC50 value of approximately 12 µM. This suggests that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial membrane potential .
Tyrosinase Inhibition
Another notable biological activity is the inhibition of mushroom tyrosinase, an enzyme involved in melanin production. The compound demonstrated potent inhibitory effects with an IC50 value significantly lower than that of standard inhibitors like kojic acid.
| Compound | IC50 (µM) |
|---|---|
| 3-{[5-(methylsulfanyl)... | 5.0 |
| Kojic Acid | 24.09 |
This inhibition suggests potential applications in skin whitening products and treatments for hyperpigmentation disorders .
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives showed that modifications to the triazole ring significantly enhanced antimicrobial potency. The presence of a methylthio group was particularly effective against drug-resistant strains.
- Cytotoxicity in Cancer Research : In a comparative study, the benzothiazole-triazole hybrid exhibited superior cytotoxicity compared to traditional chemotherapeutics in vitro, highlighting its potential as a lead compound for further development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the triazole core via cyclization of thiosemicarbazides or hydrazine derivatives. For example, coupling 5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole with a benzothiazolone derivative under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF at 80°C) . Optimization includes varying solvents (DMF, DMSO, or acetonitrile), catalysts (e.g., CuI for click chemistry), and temperature to improve yield. Monitoring reaction progress via TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm substituent positions and purity. IR spectroscopy identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight .
- Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves bond lengths, angles, and packing interactions. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer : Conduct in vitro assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution to determine MIC values. Compare with reference drugs (e.g., fluconazole). Cytotoxicity can be assessed via MTT assays on mammalian cell lines (e.g., HEK-293) .
Advanced Research Questions
Q. How can DFT calculations predict electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites and stability. Compare optimized geometries with crystallographic data to validate computational models .
Q. How should researchers address contradictions in structural data (e.g., NMR vs. XRD results)?
- Methodological Answer : Re-examine sample purity (HPLC) and crystallization conditions. For NMR discrepancies, consider dynamic effects (e.g., tautomerism) via variable-temperature NMR. For XRD, use SHELXL’s TWIN/BASF commands to refine twinned or disordered structures .
Q. What mechanistic insights can docking studies provide into its biological activity?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., fungal CYP51). Analyze binding poses, hydrogen bonds, and hydrophobic interactions. Validate with MD simulations (GROMACS) to assess stability over 100 ns .
Data Comparison Table: Key Parameters for Synthesis Optimization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
